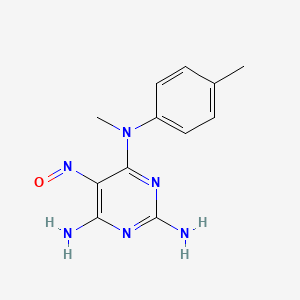

4-N-methyl-4-N-(4-methylphenyl)-5-nitrosopyrimidine-2,4,6-triamine

Description

4-N-methyl-4-N-(4-methylphenyl)-5-nitrosopyrimidine-2,4,6-triamine is a substituted pyrimidine triamine derivative characterized by a nitrosamine group at position 5 and dual N-substituents: a methyl group and a 4-methylphenyl group. Its structure combines a pyrimidine backbone with nitroso and aromatic substituents, which influence its electronic properties, solubility, and biological interactions.

The compound’s synthesis likely involves sequential alkylation and nitrosation steps starting from 2,4,6-triaminopyrimidine precursors, as suggested by analogous synthetic routes for related nitrosopyrimidines . Its molecular formula is C₁₂H₁₅N₇O, with a molecular weight of 297.31 g/mol (calculated).

Properties

CAS No. |

6939-56-6 |

|---|---|

Molecular Formula |

C12H14N6O |

Molecular Weight |

258.28 g/mol |

IUPAC Name |

4-N-methyl-4-N-(4-methylphenyl)-5-nitrosopyrimidine-2,4,6-triamine |

InChI |

InChI=1S/C12H14N6O/c1-7-3-5-8(6-4-7)18(2)11-9(17-19)10(13)15-12(14)16-11/h3-6H,1-2H3,(H4,13,14,15,16) |

InChI Key |

UESYSZZCUNHOFB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N(C)C2=NC(=NC(=C2N=O)N)N |

Origin of Product |

United States |

Preparation Methods

Comparative Data Table of Key Reaction Parameters

| Step | Reactants & Conditions | Temperature Range | Time | Solvent | Remarks |

|---|---|---|---|---|---|

| 1 | Guanidine salt + malonic acid dinitrile + base | Reflux (~78–100 °C) | 0.5–6 hours | Ethanol, isopropanol | Formation of 2,4,6-triaminopyrimidine |

| 2 | Acidification with acetic acid + water + nitrous acid | 20–50 °C | Minutes to 1 hour | Aqueous acidic solution | Nitrosation at 5-position |

| 3 | N-methylation and N-(4-methylphenyl) substitution | 25–80 °C | Several hours | Polar aprotic solvents (e.g., DMF) | Palladium-catalyzed amination or alkylation |

Summary of Research Findings

- The patented method provides a streamlined, commercially scalable synthesis of 5-nitroso-2,4,6-triaminopyrimidine, which is the core scaffold for the target compound.

- Subsequent functionalization through methylation and arylation steps allows for the preparation of 4-N-methyl-4-N-(4-methylphenyl)-5-nitrosopyrimidine-2,4,6-triamine.

- The synthesis requires careful control of reaction parameters to optimize yield and purity.

- Palladium-catalyzed cross-coupling techniques are valuable for introducing aromatic substituents efficiently.

- The overall process is suitable for research and potential scale-up for industrial applications.

This comprehensive synthesis approach integrates classical pyrimidine chemistry with modern catalytic methods to prepare the target nitrosopyrimidine derivative with high efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-N-methyl-4-N-(4-methylphenyl)-5-nitrosopyrimidine-2,4,6-triamine can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.

Scientific Research Applications

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use as a probe or inhibitor in biochemical assays.

Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry: Use in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of 4-N-methyl-4-N-(4-methylphenyl)-5-nitrosopyrimidine-2,4,6-triamine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations :

Substituent Effects on Lipophilicity: The 4-methylphenyl group in the target compound enhances lipophilicity compared to unsubstituted analogues like 5-nitrosopyrimidine-2,4,6-triamine. This may improve cellular uptake but reduce aqueous solubility . Nitroso (-NO) vs.

Biological Activity :

- The halogenated benzene substituent in 7_3d3 (IC₅₀ = 0.4 µM) demonstrates that bulky hydrophobic groups at N-substituents significantly enhance inhibitory potency, suggesting that the 4-methylphenyl group in the target compound may confer moderate activity .

- Toxicity risks: Substitution with phenyl groups (e.g., replacing furan with phenyl in 7_2d11) can introduce toxicity, but the 4-methylphenyl group may mitigate this due to steric and electronic effects .

Synthetic Accessibility :

- The target compound’s synthesis is likely more complex than that of 5-nitrosopyrimidine-2,4,6-triamine, which is produced in high yield (85%) via straightforward condensation . Introducing dual N-substituents would require selective alkylation steps.

Functional and Application-Based Comparisons

Key Insights :

- Drug Likeness : The target compound’s methyl and methylphenyl groups align with Lipinski’s rule criteria (molecular weight <500, logP <5), making it a viable candidate for further optimization .

- Metabolic Stability : Compared to compounds like 4,4,7a-trimethylhexahydro-1-benzofuran-2(3H)-one (logP = 2.51), the target compound’s logP (~1.5–2.5) suggests moderate metabolic stability and blood-brain barrier permeability .

Biological Activity

4-N-methyl-4-N-(4-methylphenyl)-5-nitrosopyrimidine-2,4,6-triamine, also known by its CAS number 6939-56-6, is a compound of interest due to its potential biological activities. This article aims to consolidate existing research findings regarding its biological activity, synthesis, and applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄N₆O |

| CAS Number | 6939-56-6 |

| Melting Point | 300 °C |

| Density | 2.19 g/cm³ |

| Flash Point | 318.4 °C |

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that nitrosopyrimidine derivatives possess significant antimicrobial properties. The compound's structure facilitates interactions with microbial enzymes, potentially inhibiting their activity.

- Anticancer Potential : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. It is hypothesized that the nitroso group plays a crucial role in inducing apoptosis in malignant cells.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For instance, it has shown promise in inhibiting enzymes linked to inflammatory processes.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of nitrosopyrimidines, including this compound, exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were determined for various strains, highlighting the compound's potential as a therapeutic agent.

Case Study 2: Anticancer Activity

In vitro studies conducted on breast cancer cell lines revealed that the compound induced cell cycle arrest and apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death rates.

Synthesis

The synthesis of this compound can be achieved through the nitrosation of triaminopyrimidine derivatives using nitrous acid under controlled conditions. The reaction typically yields a mixture of products that can be purified through recrystallization techniques.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.